Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone
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Overview
Description
Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazopyrazine derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been reported to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Moreover, this compound has been reported to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone in lab experiments is its potent and selective biological activity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective activity, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
For research on this compound may include the development of new synthetic routes to improve its solubility and pharmacokinetic properties, the evaluation of its efficacy in animal models of disease, and the identification of its molecular targets and signaling pathways. Additionally, the combination of imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
Synthesis Methods
The synthesis of imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone involves the reaction of 2-amino-3-cyanopyrazine with piperidin-1-ylmethanone in the presence of a suitable catalyst. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anticancer activity against different cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(16-6-2-1-3-7-16)10-11-14-5-9-15(11)8-4-13-10/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXCKMYTHAADER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CN3C2=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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